Acide 1-pipéridinepropionique

Vue d'ensemble

Description

1-Piperidinepropionic acid is an amino acid and its effectiveness as plasticizer has been tested.

Applications De Recherche Scientifique

Inhibiteur allostérique du récepteur activé par la protéase-2 (PAR2)

L'acide 1-pipéridinepropionique (1-PPA) a été identifié comme un inhibiteur allostérique du récepteur activé par la protéase-2 (PAR2) . PAR2 est un moteur de la cascade inflammatoire dans de nombreuses pathologies, allant des maladies auto-immunes aux métastases cancéreuses . Le composé 1-PPA a été décrit comme étant actif contre les processus inflammatoires . Il se lie au PAR2 dans une poche allostérique de la conformation inactive du récepteur . Cela suggère que le 1-PPA pourrait représenter une nouvelle petite molécule prometteuse ciblant les PAR avec une activité antagoniste .

Effets antagonistes sur la signalisation des MAPKs

Des études fonctionnelles ont révélé les effets antagonistes du 1-PPA sur la signalisation des MAPKs . Les MAPKs sont impliquées dans la direction des réponses cellulaires à un éventail diversifié de stimuli, tels que les mitogènes, le stress osmotique, le choc thermique et les cytokines pro-inflammatoires . Elles régulent les fonctions cellulaires, notamment la prolifération, l'expression des gènes, la différenciation, la mitose, la survie cellulaire et l'apoptose .

Inhibition de l'agrégation plaquettaire

Il a été constaté que le 1-PPA inhibait l'agrégation plaquettaire, un processus médié par les membres de la famille des PAR, y compris le PAR2 . Cela pourrait avoir des implications dans le traitement des affections où l'agrégation plaquettaire joue un rôle clé, telles que les maladies cardiovasculaires

Mécanisme D'action

Target of Action

1-Piperidinepropionic acid, also known as 3-(piperidin-1-yl)propanoic acid or 1-Piperidinepropanoic acid, primarily targets the Protease Activated Receptor-2 (PAR2) . PAR2 is a member of the family of G-protein-coupled Proteases Activated Receptors and has been identified as a driver of the inflammatory cascade in many pathologies, ranging from autoimmune disease to cancer metastasis .

Mode of Action

1-Piperidinepropionic acid acts as an allosteric inhibitor of PAR2 . It binds to an allosteric pocket of the receptor in its inactive conformation . This binding stabilizes the receptor and prevents it from being activated, thereby inhibiting the signaling pathways that would normally be triggered by the activation of PAR2 .

Biochemical Pathways

The inhibition of PAR2 by 1-Piperidinepropionic acid affects several biochemical pathways. It has antagonist effects on MAPKs signaling and on platelet aggregation, processes mediated by PAR family members, including PAR2 . By inhibiting these pathways, 1-Piperidinepropionic acid can reduce inflammation and other responses triggered by the activation of PAR2 .

Result of Action

The primary result of the action of 1-Piperidinepropionic acid is the inhibition of the inflammatory processes mediated by PAR2 . This can have beneficial effects in a range of pathological contexts where PAR2-driven inflammation plays a role .

Action Environment

The action of 1-Piperidinepropionic acid can be influenced by various environmental factors. For instance, it has been found to protect skin from external stresses such as ultraviolet rays . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific conditions in which it is used .

Analyse Biochimique

Biochemical Properties

1-Piperidinepropionic acid has been found to interact with Protease Activated Receptor 2 (PAR2), a member of the family of G-protein-coupled Proteases Activated Receptors . This receptor has been identified as a driver of the inflammatory cascade in many pathologies, ranging from autoimmune disease to cancer metastasis . The interaction between 1-Piperidinepropionic acid and PAR2 suggests that this compound could have a significant role in biochemical reactions involving these receptors .

Cellular Effects

In cellular contexts, 1-Piperidinepropionic acid has been observed to have antagonist effects on MAPKs signaling and on platelet aggregation, processes mediated by PAR family members, including PAR2 . These effects suggest that 1-Piperidinepropionic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Piperidinepropionic acid appears to involve binding to PAR2 in an allosteric pocket of the receptor inactive conformation . This binding interaction can lead to changes in gene expression and can influence enzyme activity, potentially through inhibition or activation .

Temporal Effects in Laboratory Settings

While specific temporal effects of 1-Piperidinepropionic acid in laboratory settings are not fully detailed in the available literature, the compound’s interaction with PAR2 suggests potential long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways that 1-Piperidinepropionic acid is involved in are not fully detailed in the available literature. Its interaction with PAR2 suggests potential involvement in pathways related to inflammation and cellular signaling .

Propriétés

IUPAC Name |

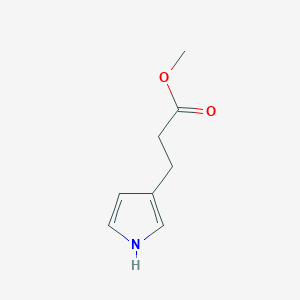

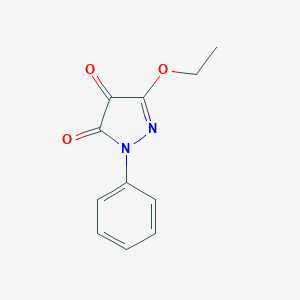

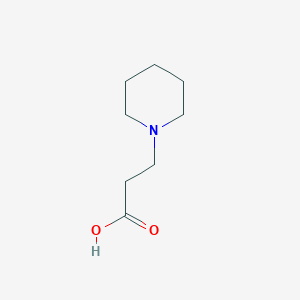

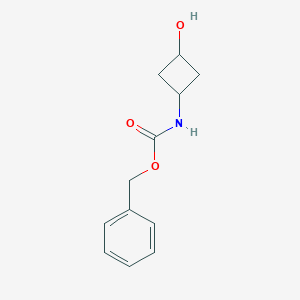

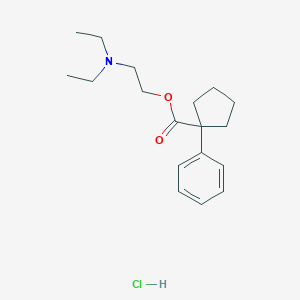

3-piperidin-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGWMLCUHULJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067201 | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26371-07-3 | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26371-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperidinyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026371073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINEPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L69A7VPHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-piperidinepropanoic acid in opioid drug design?

A1: 1-piperidinepropanoic acid plays a crucial role in the structure of certain opioid analgesics. For instance, remifentanil, a potent synthetic opioid, incorporates this molecule as a key structural element [, ]. While 1-piperidinepropanoic acid itself may not possess intrinsic opioid activity, its presence influences the overall structure and potentially the pharmacodynamic properties of the resulting molecule.

Q2: How does the esterification of the carboxylic acid group in 1-piperidinepropanoic acid impact the duration of action in opioid analgesics?

A2: Research on remifentanil, a 4-anilidopiperidine analgesic, demonstrates that esterifying the carboxylic acid group of the 1-piperidinepropanoic acid moiety with different alkyl groups significantly affects the drug's duration of action []. Specifically, the choice of alkyl ester influences the rate of ester hydrolysis by blood esterases. This metabolic breakdown is crucial for the drug's ultrashort to long-acting properties. For instance, the methyl ester in remifentanil contributes to its rapid metabolism and ultrashort duration of action [, ].

Q3: Can you elaborate on the metabolic fate of remifentanil, particularly the role of 1-piperidinepropanoic acid?

A3: Remifentanil, which contains 1-piperidinepropanoic acid as part of its structure, undergoes rapid hydrolysis by blood esterases, primarily to its primary metabolite, 4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidinepropionic acid []. This metabolite is essentially remifentanil with the methyl ester group cleaved off. This rapid metabolism contributes to remifentanil's ultrashort duration of action and makes its clearance largely independent of hepatic or renal function [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)